molecular formula C14H10N2O3 B2916321 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-06-4

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid

Cat. No.: B2916321
CAS No.: 38196-06-4
M. Wt: 254.245
InChI Key: XDMCMAVRBJHYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is a heterocyclic organic compound that features a benzoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the condensation of 2-aminophenol with pyridine-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is unique due to its combined benzoxazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCMAVRBJHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.